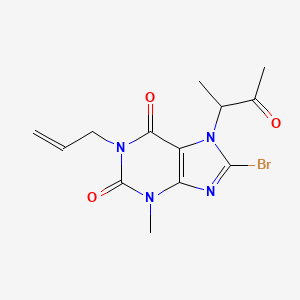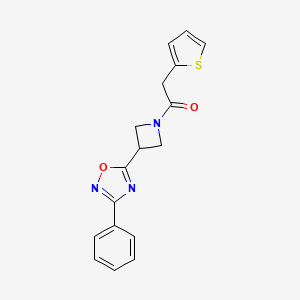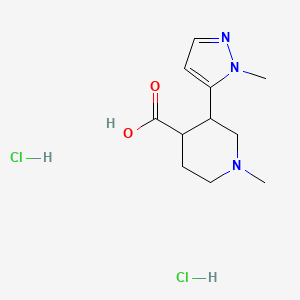![molecular formula C18H21N5 B2727071 N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine CAS No. 2380056-84-6](/img/structure/B2727071.png)
N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine, also known as MPT0B392, is a novel small molecule compound that has been synthesized and studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool in the fight against cancer.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine is able to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the PI3K/Akt/mTOR pathway, N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has also been shown to inhibit the expression of several oncogenes and to induce the expression of tumor suppressor genes. Furthermore, N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine for lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the investigation of the potential synergistic effects of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine with other anti-cancer agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to investigate the safety and efficacy of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine in animal models and ultimately in human clinical trials.
Synthesis Methods
The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine involves a multi-step process that begins with the reaction of 4-methylphenylhydrazine with 2,3-dichloropyridine to form the intermediate 4-methylphenylpyridine. This intermediate is then reacted with 2,3-diaminopyridine in the presence of dimethylformamide to produce the final product, N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine.
Scientific Research Applications
N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has been the subject of extensive research in the field of cancer treatment. Preclinical studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-6-8-14(9-7-13)16(23(2)3)11-20-18-15-5-4-10-19-17(15)21-12-22-18/h4-10,12,16H,11H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIHYUKJGBKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2726994.png)
![Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2726995.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2726996.png)
![2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate](/img/structure/B2726997.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2726999.png)
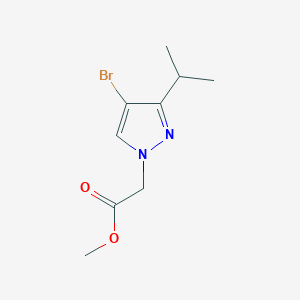
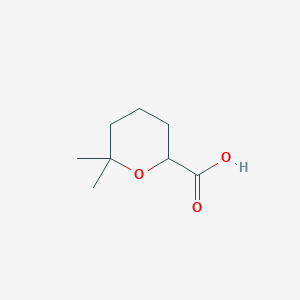
![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)

![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2727004.png)
![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)
